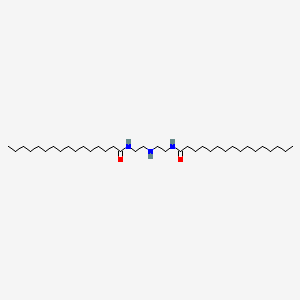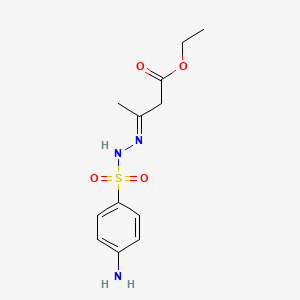
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is an organic compound with the molecular formula C12H17N3O4S It is characterized by the presence of an ethyl ester group, a hydrazono group, and a sulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate typically involves the reaction of ethyl 3-oxobutanoate with 4-aminobenzenesulfonyl hydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazono linkage. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The hydrazono group may also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(((4-nitrophenyl)sulfonyl)hydrazono)butanoate: Similar structure but with a nitro group instead of an amino group.
Ethyl 3-(((4-methylphenyl)sulfonyl)hydrazono)butanoate: Contains a methyl group instead of an amino group.
Ethyl 3-(((4-chlorophenyl)sulfonyl)hydrazono)butanoate: Features a chlorine atom in place of the amino group.
Uniqueness
Ethyl 3-(((4-aminophenyl)sulfonyl)hydrazono)butanoate is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, enhancing its potential biological activity and specificity compared to its analogs.
Properties
CAS No. |
5448-67-9 |
|---|---|
Molecular Formula |
C12H17N3O4S |
Molecular Weight |
299.35 g/mol |
IUPAC Name |
ethyl (3E)-3-[(4-aminophenyl)sulfonylhydrazinylidene]butanoate |
InChI |
InChI=1S/C12H17N3O4S/c1-3-19-12(16)8-9(2)14-15-20(17,18)11-6-4-10(13)5-7-11/h4-7,15H,3,8,13H2,1-2H3/b14-9+ |
InChI Key |
OHLFTKZXQHPAJP-NTEUORMPSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NS(=O)(=O)C1=CC=C(C=C1)N)/C |
Canonical SMILES |
CCOC(=O)CC(=NNS(=O)(=O)C1=CC=C(C=C1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



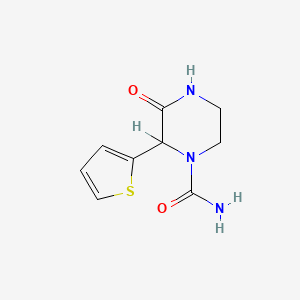
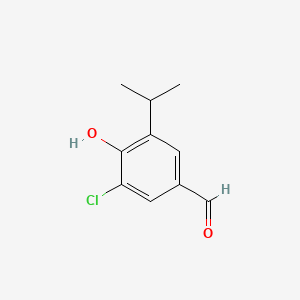


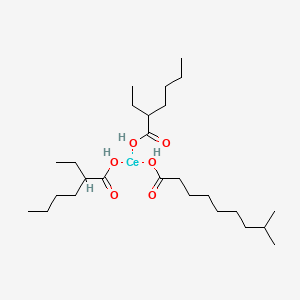
![[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] carbamate](/img/structure/B12671028.png)

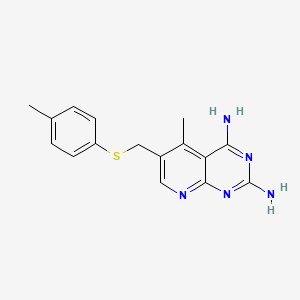
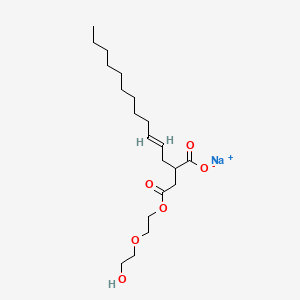

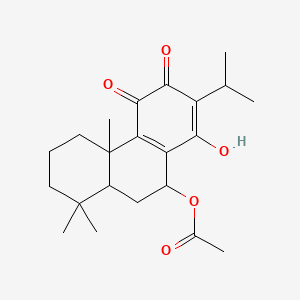
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
